2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine
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Overview
Description
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base substituted with chlorine atoms and a tetrahydrothieno-dioxol ring system. Its molecular formula is C13H14Cl2N4O4, and it has a molecular weight of 361.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves multiple stepsThe tetrahydrothieno-dioxol ring system is then attached through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized purines .
Scientific Research Applications
2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-9H-purine: Lacks the tetrahydrothieno-dioxol ring system.
9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine: Lacks chlorine substitutions.
Uniqueness
The unique combination of chlorine substitutions and the tetrahydrothieno-dioxol ring system in 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine provides distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12Cl2N4O2S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
9-[(3aR,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]-2,6-dichloropurine |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-12(2)19-5-3-21-10(7(5)20-12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10H,3H2,1-2H3/t5-,7-,10-/m1/s1 |
InChI Key |
VNNGNBXSVVCBID-VISXPRAWSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C |
Canonical SMILES |
CC1(OC2CSC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C |
Origin of Product |
United States |
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